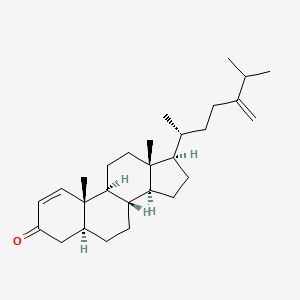

Dendronesterone B

説明

BenchChem offers high-quality Dendronesterone B suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dendronesterone B including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C28H44O |

|---|---|

分子量 |

396.6 g/mol |

IUPAC名 |

(5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h13,15,18,20-21,23-26H,3,7-12,14,16-17H2,1-2,4-6H3/t20-,21+,23+,24-,25+,26+,27+,28-/m1/s1 |

InChIキー |

KPTGMDRVLSGBME-GWEYPQJLSA-N |

異性体SMILES |

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=CC(=O)C4)C)C |

正規SMILES |

CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(C=CC(=O)C4)C)C |

同義語 |

dendronesterone B |

製品の起源 |

United States |

Q & A

Q. What spectroscopic and chromatographic methods are critical for the structural elucidation of Dendronesterone B?

Methodological Answer: Dendronesterone B’s structural characterization typically combines Nuclear Magnetic Resonance (NMR) (1H, 13C, and 2D experiments like COSY, HSQC, and HMBC) with High-Resolution Mass Spectrometry (HRMS) to confirm molecular formulas. For purity assessment, High-Performance Liquid Chromatography (HPLC) or Ultraviolet-Visible (UV-Vis) spectroscopy is employed, particularly when isolating the compound from complex biological matrices. Cross-referencing with existing spectral databases (e.g., SciFinder, PubChem) ensures consistency with reported data .

Q. How is Dendronesterone B isolated from its natural sources, and what challenges arise during purification?

Methodological Answer: Isolation involves bioassay-guided fractionation of crude extracts (e.g., plant or fungal material) using solvent partitioning (e.g., ethyl acetate/water) followed by column chromatography (silica gel, Sephadex LH-20). Challenges include co-elution with structurally similar compounds (e.g., steroidal analogs), requiring reverse-phase HPLC for final purification. Documentation of solvent systems, retention times, and spectroscopic validation at each step is critical for reproducibility .

Q. What in vitro assays are commonly used to evaluate Dendronesterone B’s bioactivity?

Methodological Answer: Standard assays include cell viability assays (MTT/XTT for cytotoxicity), enzyme inhibition studies (e.g., kinase or protease targets), and receptor-binding assays (e.g., estrogen receptors due to steroidal structure). Dose-response curves (IC50/EC50 values) and positive/negative controls (e.g., tamoxifen for estrogenic activity) are essential. Confounding factors, such as solvent interference (DMSO cytotoxicity), must be controlled .

Advanced Research Questions

Q. How can contradictions in Dendronesterone B’s reported bioactivity across studies be resolved?

Methodological Answer: Discrepancies may arise from variations in cell lines (e.g., MCF-7 vs. HeLa sensitivity), assay conditions (oxygen levels, serum concentration), or compound purity . Meta-analyses should compare methodologies across studies, while orthogonal assays (e.g., gene expression profiling vs. phenotypic screening) can validate mechanisms. Statistical tools like Bland-Altman plots or sensitivity analyses quantify experimental variability .

Q. What strategies optimize the total synthesis of Dendronesterone B to address low yield in key steps?

Methodological Answer: Retrosynthetic analysis often targets the steroidal core via Robinson annulation or Diels-Alder reactions . Low yields in oxidation steps (e.g., C-17 ketone formation) may be mitigated by catalyst screening (e.g., TEMPO/oxoammonium salts) or microwave-assisted synthesis . Computational tools (e.g., DFT calculations) predict transition states to refine reaction conditions. Detailed reproducibility protocols (solvent purity, inert atmosphere) must accompany synthetic workflows .

Q. How can researchers design in vivo studies to evaluate Dendronesterone B’s pharmacokinetics and toxicity?

Methodological Answer: Pharmacokinetic studies require radiolabeled compounds (e.g., ³H/¹⁴C-Dendronesterone B) for tracking absorption, distribution, metabolism, and excretion (ADME). LC-MS/MS quantifies plasma/tissue concentrations, while toxicogenomics identifies off-target effects. Animal models (rodents/zebrafish) should adhere to 3R principles (Replacement, Reduction, Refinement), with sample sizes calculated using power analysis to ensure statistical validity .

Q. What computational approaches predict Dendronesterone B’s binding affinity to novel molecular targets?

Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) screens potential targets using crystal structures or homology models. Molecular Dynamics (MD) simulations (AMBER, GROMACS) assess binding stability over time. Validation requires free energy calculations (MM-PBSA/MM-GBSA) and comparison with experimental data (SPR, ITC). Cross-disciplinary collaboration with structural biologists ensures target relevance .

Methodological Considerations

- Data Reproducibility : Document solvent batches, instrument calibration, and raw data archiving (e.g., depositing spectra in open-access repositories) to address replication crises .

- Ethical Compliance : For in vivo work, include ethics committee approvals (IACUC protocols) and justify species selection in manuscripts .

- Statistical Rigor : Pre-register hypotheses (e.g., on Open Science Framework) and use Bonferroni correction for multiple comparisons to reduce Type I errors .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。